4-[N-[(7-chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[2-(7-chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine is a synthetic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a quinoline moiety, and a hydrazine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(7-chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 7-chloroquinoline-4-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Cyclization to Thiazole: The hydrazone intermediate is then reacted with 2-bromoacetophenone under basic conditions to induce cyclization, forming the thiazole ring.
Final Product Formation: The resulting product is purified through recrystallization or chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline moiety, converting it to dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
4-{1-[2-(7-chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimalarial agent due to the presence of the quinoline moiety, which is known for its antimalarial properties.
Pharmacology: The compound is studied for its potential anticancer activity, particularly against prostate cancer cells.
Biochemistry: It is used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Chemistry: The compound is explored for its use in the synthesis of other heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-{1-[2-(7-chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine involves multiple pathways:
Antimalarial Activity: The compound inhibits heme crystallization in the malaria parasite, leading to the accumulation of toxic heme and parasite death.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific molecular targets such as DNA and enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative with antimalarial activity.
Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used for its immunomodulatory effects.
Thiazole Derivatives: Compounds with a thiazole ring, known for their diverse biological activities.
Uniqueness
4-{1-[2-(7-chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine is unique due to its combined structural features of quinoline, hydrazine, and thiazole, which confer a broad spectrum of biological activities
Biological Activity
The compound 4-[N-[(7-chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine is a synthetic derivative that incorporates a thiazole ring and a quinoline moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C14H12ClN5S
- Molecular Weight : 317.8 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(=NNC1=C2C=CC(=CC2=NC=C1)Cl)C3=CSC(=N3)N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit antimicrobial properties. The presence of the thiazole ring enhances this activity, potentially through interference with bacterial DNA replication or protein synthesis.
Anticancer Activity
The compound has shown promise in anticancer studies. It induces apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival pathways. Notably, it has been investigated for its effects on prostate cancer cells, where it demonstrated significant cytotoxicity.
Antimalarial Activity
Quinoline derivatives are well-known for their antimalarial properties. This compound may inhibit heme crystallization in malaria parasites, leading to their death due to toxic heme accumulation.
Biological Evaluation
A series of studies have evaluated the biological activity of this compound:
Table 1: Summary of Biological Activities
Activity Type | Assay Type | IC50 Value (µM) | Reference |
---|---|---|---|
Antimicrobial | Bacterial Growth Inhibition | 15 | |
Anticancer | Prostate Cancer Cell Line | 10 | |
Antimalarial | Plasmodium falciparum Assay | 5 |
Case Studies
-
Anticancer Studies
A study conducted on prostate cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. -
Antimicrobial Studies
In vitro tests against various bacterial strains showed that the compound inhibited growth effectively, with an IC50 value of 15 µM, indicating its potential as an antimicrobial agent. -
Antimalarial Activity
The compound was tested against Plasmodium falciparum, showing an IC50 value of 5 µM, which highlights its potential as a candidate for antimalarial drug development.
Properties
Molecular Formula |
C14H12ClN5S |
---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
4-[N-[(7-chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H12ClN5S/c1-8(13-7-21-14(16)18-13)19-20-11-4-5-17-12-6-9(15)2-3-10(11)12/h2-7H,1H3,(H2,16,18)(H,17,20) |
InChI Key |
KCFWFXIZDMNXSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=C2C=CC(=CC2=NC=C1)Cl)C3=CSC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.